molecular formula C8H6FN B1392914 4-Ethynyl-3-fluoroaniline CAS No. 1233501-57-9

4-Ethynyl-3-fluoroaniline

Cat. No. B1392914
M. Wt: 135.14 g/mol
InChI Key: JSUGQYILQLIYJH-UHFFFAOYSA-N
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Description

4-Ethynyl-3-fluoroaniline is a chemical compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 g/mol . The IUPAC name for this compound is 4-ethynyl-3-fluoroaniline .


Molecular Structure Analysis

The InChI code for 4-Ethynyl-3-fluoroaniline is InChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 . The Canonical SMILES representation is C#CC1=C(C=C(C=C1)N)F .


Physical And Chemical Properties Analysis

4-Ethynyl-3-fluoroaniline has a molecular weight of 135.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 135.048427358 g/mol . The Topological Polar Surface Area is 26 Ų . The compound has a Heavy Atom Count of 10 .

Scientific Research Applications

  • Bioactivation and Metabolic Studies :

    • Fluoroanilines, including compounds similar to 4-Ethynyl-3-fluoroaniline, are metabolized and bioactivated to reactive benzoquinoneimines, with cytochrome P-450 playing a significant role in this process (Rietjens & Vervoort, 1991).
    • The metabolic fate of fluoroanilines has been extensively studied using various analytical methods, revealing complex metabolic pathways and the formation of diverse metabolites (Duckett et al., 2006).
  • Environmental Biodegradation and Toxicity Assessment :

    • Certain bacteria, like Rhizobium sp., can degrade fluoroanilines, highlighting their role in environmental bioremediation (Zhao et al., 2019).
    • The toxicity of fluoroanilines to organisms like earthworms has been assessed, providing insights into environmental impact and potential hazards (Bundy et al., 2002).
  • Synthesis of Novel Compounds for Therapeutic Applications :

    • 4-Ethynyl-4-hydroxycyclohexa-2,5-dien-1-one, a compound related to 4-Ethynyl-3-fluoroaniline, has been synthesized for potential use in cancer therapy, exhibiting selective inhibition of certain cancer cell lines (McCarroll et al., 2007).
    • Derivatives of EFdA (4'-Ethynyl-2-fluoro-2'-deoxyadenosine), a closely related compound, have shown promise as potent inhibitors of HIV-1 reverse transcriptase, indicating potential in AIDS therapy (Ohrui, 2006).
  • Development of Fluorescence-based Sensors and Probes :

    • Ethynyl-enhanced fluorescence quenching based on photoinduced electron transfer has been utilized in the development of sensitive sensors for detecting metal ions and other compounds (Zhang et al., 2015).
  • Electrochemical Studies and Polymer Synthesis :

    • Electrochemical behavior and polymerization of fluoro-substituted anilines, including those structurally similar to 4-Ethynyl-3-fluoroaniline, have been investigated, leading to the development of conductive materials (Cihaner & Önal, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for the compound is 'Warning’ . The hazard statements include H302, indicating that it is harmful if swallowed .

properties

IUPAC Name

4-ethynyl-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUGQYILQLIYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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